molecular formula C8H10ClNO B12454163 4-Chloro-3-isopropoxypyridine

4-Chloro-3-isopropoxypyridine

Cat. No.: B12454163
M. Wt: 171.62 g/mol
InChI Key: OYAJASBYAVNYMH-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxypyridine is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of a chlorine atom at the 4-position and an isopropoxy group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropoxypyridine typically involves the chlorination of 3-isopropoxypyridine. One common method is the reaction of 3-isopropoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-Chloro-3-isopropoxypyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the chlorine atom and isopropoxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: Similar structure but lacks the isopropoxy group.

    3-Isopropoxypyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-3-isopropoxypyridine: Chlorine atom at the 2-position instead of the 4-position.

Uniqueness

4-Chloro-3-isopropoxypyridine is unique due to the combined presence of both the chlorine atom and the isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its utility in various synthetic and research applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-chloro-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3

InChI Key

OYAJASBYAVNYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CN=C1)Cl

Origin of Product

United States

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